molecular formula C7H6N2OS2 B025969 2-(Methylthio)thiazolo[4,5-b]pyridin-7-ol CAS No. 108310-74-3

2-(Methylthio)thiazolo[4,5-b]pyridin-7-ol

Katalognummer: B025969
CAS-Nummer: 108310-74-3
Molekulargewicht: 198.3 g/mol
InChI-Schlüssel: NGGUIXPRVVWSFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one typically involves the cyclization of appropriate thioamide and α-haloketone precursors. One common method involves the reaction of 2-aminothiophenol with α-bromoacetylpyridine under basic conditions to form the thiazole ring, followed by oxidation to yield the desired compound .

Industrial Production Methods

This would likely include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyridine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of topoisomerase I, which is crucial for DNA replication.

    Medicine: Explored for its anticancer properties due to its ability to inhibit topoisomerase I, leading to DNA damage in cancer cells.

Wirkmechanismus

The mechanism of action of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one involves its interaction with molecular targets such as topoisomerase I. By binding to the enzyme-DNA complex, it stabilizes the complex and prevents the re-ligation of the DNA strand, leading to DNA damage and inhibition of cell proliferation. This mechanism is particularly relevant in the context of its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    Thiazolo[4,5-b]pyridine derivatives: Various derivatives with different substituents on the thiazole or pyridine rings.

Uniqueness

2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is unique due to its specific fusion of the thiazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules with potential therapeutic applications .

Eigenschaften

CAS-Nummer

108310-74-3

Molekularformel

C7H6N2OS2

Molekulargewicht

198.3 g/mol

IUPAC-Name

2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one

InChI

InChI=1S/C7H6N2OS2/c1-11-7-9-6-5(12-7)4(10)2-3-8-6/h2-3H,1H3,(H,8,10)

InChI-Schlüssel

NGGUIXPRVVWSFP-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)C(=O)C=CN2

Kanonische SMILES

CSC1=NC2=C(S1)C(=O)C=CN2

Synonyme

Thiazolo[4,5-b]pyridin-7-ol, 2-(methylthio)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.